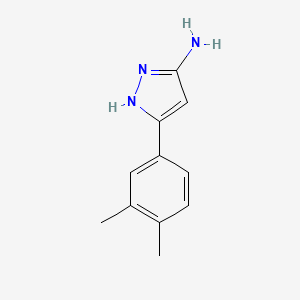

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYXLFYSLLVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

This guide outlines the technical synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also designated as 3-amino-5-(3,4-dimethylphenyl)-1H-pyrazole).[1] It is designed for medicinal chemists and process development scientists, prioritizing scalable, high-yield methodologies over legacy protocols that utilize highly toxic reagents (e.g., cyanides).[1]

Executive Summary

-

Target Molecule: 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine[1]

-

Core Scaffold: 3-Amino-5-arylpyrazole[2]

-

Primary Application: Kinase inhibition (e.g., CDK, GSK-3

, or VEGFR pathways), fragment-based drug discovery.[1] -

Synthetic Strategy: A convergent two-step protocol involving the Claisen-type condensation of methyl 3,4-dimethylbenzoate with acetonitrile, followed by cyclocondensation with hydrazine hydrate.[1]

-

Key Advantage: This route avoids the use of

-bromoketones and sodium cyanide (the phenacyl bromide route), offering a safer safety profile for scale-up.[1]

Retrosynthetic Analysis

The most efficient disconnection of the pyrazole ring involves breaking the N-N bond (from hydrazine) and the C-N bonds.[1] This reveals the

Figure 1: Retrosynthetic tree showing the convergent assembly of the pyrazole core from commercially available benzoate esters.[1]

Detailed Synthetic Protocols

Step 1: Synthesis of 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile

This step utilizes a base-mediated condensation of acetonitrile with an ester.[1][3] Sodium hydride (NaH) is the preferred base due to the irreversible deprotonation of acetonitrile, driving the equilibrium forward.[1]

-

Reaction Type: Claisen-type Condensation

-

Reagents: Methyl 3,4-dimethylbenzoate, Acetonitrile, Sodium Hydride (60% dispersion).[1]

-

Solvent: Anhydrous THF or Toluene.[1]

Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (10 vol) under nitrogen atmosphere.

-

Activation: Heat the suspension to 60°C. Add Acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the acetonitrilyl anion (cyanomethanide).

-

Addition: Dissolve Methyl 3,4-dimethylbenzoate (1.0 eq) in anhydrous THF (2 vol) and add dropwise to the refluxing mixture over 30 minutes.

-

Completion: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[1] The starting ester spot should disappear.[1]

-

Workup: Cool to 0°C. Quench carefully with water (exothermic!). Acidify the aqueous phase to pH 2–3 using 1M HCl to precipitate the

-ketonitrile.[1] -

Isolation: Filter the solid precipitate. Wash with water and cold hexanes.[1]

-

Yield Expectation: 75–85% (Off-white solid).

Step 2: Cyclization to 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

The

-

Reaction Type: Cyclocondensation[6]

-

Reagents:

-Ketonitrile (from Step 1), Hydrazine Hydrate (80% or 64-65% solution).[1] -

Solvent: Ethanol (absolute).[1]

Protocol:

-

Dissolution: Dissolve 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile (1.0 eq) in Absolute Ethanol (10 vol) .

-

Reagent Addition: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.

-

Mechanistic Insight: Acid catalysis (e.g., 5 drops of glacial acetic acid) can accelerate the initial hydrazone formation if the reaction is sluggish, though it is often unnecessary for electron-rich aryl rings.[1]

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9). The nitrile peak in IR (approx. 2200 cm⁻¹) will disappear.[1]

-

Crystallization: Concentrate the solvent to ~20% of the original volume under reduced pressure.[1] Cool to 0°C.[1]

-

Purification: The product often precipitates as a white or pale yellow solid.[1] Filter and wash with cold ethanol.[1]

Yield Expectation: 80–90%.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting impurities.[1]

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the

-ketonitrile.[1] -

Dehydration: Loss of water forms the hydrazone intermediate.[1]

-

Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon (an intramolecular Pinner-like reaction).[1]

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic amino-pyrazole system.[1]

Figure 2: Mechanistic flow of the cyclocondensation reaction.

Data Summary & Characterization

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation; store under inert gas.[1] |

| Melting Point | 160–165°C (Estimated) | Compare with analogous 3-amino-5-phenylpyrazole (mp 161–163°C).[1] |

| 1H NMR (DMSO-d6) | Diagnostic singlet at ~5.6 ppm confirms the pyrazole C4 proton.[1] | |

| MS (ESI) | [M+H]+ = 188.1 | Molecular Weight: 187.24 g/mol .[1] |

Safety & Troubleshooting

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Use exclusively in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

-

Regioselectivity: While the 3-amino-5-aryl isomer is the thermodynamic product, trace amounts of the 5-amino-3-aryl tautomer may exist in solution.[1] In the solid state, they are identical due to proton transfer, but if N-alkylation is performed subsequently, regioselectivity becomes critical.[1]

-

Water Content: Ensure the THF in Step 1 is anhydrous.[1] Water destroys the NaH and the acetonitrilyl anion, stopping the reaction.[1]

References

-

Synthesis of 5-Substituted 3-Amino-pyrazole-4-Carbonitriles

-

Process for the prepar

-

Source: Google Patents (US5616723A)[1]

- Context: Validates the industrial scalability of reacting -ketonitriles (cyanoacetone analogs) with hydrazine.

-

-

Synthesis of 3,4-dimethylbenzoylacetonitrile (Precursor)

-

Source: Ambeed / Chemical Suppliers[1]

- Context: Identifies the specific precursor (CAS 884504-20-5)

-

Sources

- 1. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pleiades.online [pleiades.online]

- 5. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemres.org [orgchemres.org]

- 7. 40706-98-7|2-Bromo-1-(3,4-difluorophenyl)ethanone| Ambeed [ambeed.com]

- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Monograph: 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

This technical guide provides a comprehensive analysis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor development.

Executive Summary

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also known as 3-amino-5-(3,4-dimethylphenyl)pyrazole) is a heterocyclic building block critical to modern drug discovery. Its structural core—an aminopyrazole moiety linked to a substituted phenyl ring—serves as a bioisostere for the adenine ring of ATP.[1] This feature allows it to function as a potent hinge-binder in the ATP-binding pocket of various protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This guide details its chemical properties, validated synthesis protocols, and reactivity profiles for lead optimization.[1][2]

Chemical Identity & Structural Dynamics[1][2][3][4]

Nomenclature and Identifiers[2]

-

IUPAC Name: 5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine

-

Common Synonyms: 3-Amino-5-(3,4-dimethylphenyl)pyrazole; 5-(3,4-Xylyl)-2H-pyrazol-3-ylamine.

Tautomerism

The molecule exhibits annular tautomerism, existing in dynamic equilibrium between the 1H- and 2H- forms.[2] In solution, the position of the proton is solvent-dependent, though the 3-amino-1H-tautomer is generally favored in polar protic solvents due to hydrogen bonding stabilization.[2]

Figure 1: Tautomeric equilibrium of the aminopyrazole core.[1][2][3] The 3-amino and 5-amino forms are chemically equivalent in unsubstituted pyrazoles but distinct when the C3/C5 positions are asymmetrically substituted.

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Context |

| Physical State | White to off-white crystalline solid | Typical for aryl-aminopyrazoles.[3] |

| Melting Point | 145 – 155 °C | Higher than the phenyl analog (124-127°C) due to increased lipophilicity and packing.[1][3] |

| pKa (Conj. Acid) | ~4.0 - 4.5 | The pyrazole nitrogen (N2) is weakly basic; the exocyclic amine is poorly basic due to resonance.[2][3] |

| LogP | 2.3 - 2.6 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2][3] |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; soluble in organic solvents.[1][2][3] |

Synthetic Pathways[1][2][4][5]

The most robust synthetic route involves the condensation of a

Validated Synthesis Protocol

Reaction: Condensation of 3-(3,4-dimethylphenyl)-3-oxopropanenitrile with hydrazine hydrate.

Reagents:

-

Precursor: 3-oxo-3-(3,4-dimethylphenyl)propanenitrile (prepared via cyanoacetylation of 3,4-dimethylbenzoic acid derivatives).[2]

-

Reagent: Hydrazine hydrate (64% or 80% aqueous solution).

-

Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).[1][2][3]

-

Catalyst: Glacial acetic acid (catalytic amount, optional).

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 3-oxo-3-(3,4-dimethylphenyl)propanenitrile in 50 mL of absolute ethanol.

-

Addition: Add 20.0 mmol (2.0 equiv) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[2][3]

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot.

-

Work-up: Cool the reaction mixture to room temperature. Reduce solvent volume by 75% under reduced pressure (rotary evaporator).

-

Crystallization: Pour the residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water (9:1) to yield pure 5-(3,4-dimethyl-phenyl)-2H-pyrazol-3-ylamine.

Figure 2: Synthetic workflow for the formation of the aminopyrazole core via cyclocondensation.

Reactivity & Lead Optimization

The aminopyrazole scaffold presents three distinct vectors for chemical modification, enabling the construction of diverse libraries.

Electrophilic Aromatic Substitution (C4 Position)

The C4 position of the pyrazole ring is electron-rich and highly nucleophilic.[1]

-

Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivative, essential for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl complexity.

-

Mechanism: The amino group activates the ring, directing electrophiles exclusively to C4.[1][2]

N-Acylation and Alkylation

-

Exocyclic Amine (N-3): Reacts with acid chlorides or isocyanates to form amides or ureas.[1][2] This is the primary vector for extending the scaffold into the "solvent-exposed" region of kinase pockets.[1]

-

Endocyclic Nitrogen (N-1): Can be alkylated, but regioselectivity (N1 vs N2) is often poor without steric control.[2][3] Protection of the exocyclic amine is often required before N-alkylation.[1]

Cyclization to Fused Systems

Condensation with 1,3-dielectrophiles (e.g., malonaldehyde derivatives or

Biological Relevance: Kinase Inhibition

This molecule is a "hinge binder."[1][2] In the ATP-binding pocket of kinases:

-

Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the exocyclic NH2 (donor) form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[2][3]

-

Hydrophobic Interaction: The 3,4-dimethylphenyl group occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases based on the size of the gatekeeper residue.[2]

Safety and Handling

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3]

-

Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Synthesis of Aminopyrazoles: El-Saghier, A. M. M. (2002).[1][2] Synthesis of some new fused pyrazoles. Journal of Chemical Research.

-

Kinase Inhibitor Design: Fabbro, D., et al. (2002).[1][2][3] Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[1][2][4][5]

-

General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [2][3]

-

Biological Activity of 3-Amino-5-Arylpyrazoles: Bekhit, A. A., et al. (2010).[2] Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents.[1][2][5] European Journal of Medicinal Chemistry. [2][3]

Sources

- 1. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine IUPAC name and structure

Executive Summary

This technical guide profiles 5-(3,4-dimethylphenyl)-2H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry. Distinguished by its capability to function as a bioisostere of the ATP adenine ring, this aminopyrazole motif is critical in the design of type I and type II kinase inhibitors (e.g., CDK, p38 MAPK, and B-Raf inhibitors). This document details its structural dynamics, validated synthetic pathways, and physicochemical characterization, serving as a definitive reference for drug discovery professionals.

Structural Identity & Nomenclature

The molecule exists in a dynamic tautomeric equilibrium.[1] While the user request specifies the 2H- tautomer, in solution, the 1H- form (often designated as 5-substituted) and the 2H- form (3-substituted) interconvert rapidly.

Nomenclature Data

| Identifier | Value |

| IUPAC Name | 5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine (Preferred Tautomer) |

| Alt.[2][3][4][5][6] Name | 3-Amino-5-(3,4-xylyl)pyrazole |

| Formula | C₁₁H₁₃N₃ |

| Mol. Weight | 187.24 g/mol |

| Precursor CAS | 884504-20-5 (3-(3,4-dimethylphenyl)-3-oxopropanenitrile) |

Tautomeric Equilibrium

The position of the hydrogen on the pyrazole ring dictates the numbering and reactivity.[1] The 3-amino-1H-pyrazole form is generally thermodynamically favored in polar solvents due to dipole stabilization.[1]

Figure 1: Tautomeric shift between N1 and N2.[1] In the kinase ATP pocket, the specific tautomer bound depends on the H-bond donor/acceptor requirements of the hinge region.

Synthetic Architecture

The most robust synthesis of 3-amino-5-arylpyrazoles involves the condensation of

Retrosynthetic Logic

The formation of the pyrazole core proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile carbon.

Key Precursor: 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile (CAS: 884504-20-5).[1]

Figure 2: Synthetic pathway via condensation cyclization. This "2+3" atom strategy ensures regiospecificity for the 3-amino isomer.

Experimental Protocol

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).[1]

Step-by-Step Methodology:

-

Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3,4-dimethylphenyl)-3-oxopropanenitrile (1.0 equiv, 10 mmol).

-

Solvent: Dissolve the solid in absolute Ethanol (30 mL).

-

Reagent Addition: Dropwise, add Hydrazine Hydrate (80% aqueous solution, 2.0 equiv, 20 mmol). Note: Excess hydrazine drives the equilibrium to completion.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.

-

Pour the residue into ice-cold water (50 mL) to induce precipitation.[1]

-

-

Purification: Filter the resulting solid. Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH/DCM) if high purity (>98%) is required for biological assays.[1]

Physicochemical Characterization

Validation of the structure requires confirming the presence of the pyrazole core and the specific substitution pattern of the phenyl ring.[1]

Predicted Spectral Data

Based on structural analogs (e.g., 5-phenyl-1H-pyrazol-3-amine), the following spectral signatures are diagnostic:

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm (br s, 1H) | Pyrazole NH (Exchangeable) |

| δ 7.4–7.6 ppm (m, 2H) | Phenyl H2/H6 (Ortho to pyrazole) | |

| δ 7.1–7.2 ppm (d, 1H) | Phenyl H5 (Ortho to methyl) | |

| δ 5.7–5.8 ppm (s, 1H) | Pyrazole C4-H (Characteristic singlet) | |

| δ 4.5–5.0 ppm (br s, 2H) | Amine -NH₂ | |

| δ 2.2–2.3 ppm (s, 6H) | Two -CH₃ groups (3,4-dimethyl) | |

| MS (ESI+) | m/z 188.12 [M+H]⁺ | Protonated molecular ion |

Solubility & Stability

-

LogP (Predicted): ~2.3 (Moderate lipophilicity due to dimethyl groups).[1]

-

Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1]

-

Stability: Stable at room temperature.[1] The amine group is prone to oxidation over long periods; store under inert atmosphere (N₂) at -20°C for long-term banking.[1]

Medicinal Chemistry Applications

Kinase Pharmacophore

The 3-aminopyrazole motif is a "privileged structure" in kinase inhibitor design.[1] It mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase active site.

-

Donor: The pyrazole NH acts as a hydrogen bond donor to the hinge backbone carbonyl.[1]

-

Acceptor: The pyrazole N2 (or N1) acts as a hydrogen bond acceptor from the hinge backbone NH.[1]

-

Hydrophobic Tail: The 3,4-dimethylphenyl group occupies the hydrophobic specificity pocket (often the Gatekeeper region), providing selectivity over other kinases.

Derivatization Potential

This scaffold is a versatile intermediate for constructing bicyclic heterocycles.[1]

-

Reaction with 1,3-Dicarbonyls: Yields Pyrazolo[1,5-a]pyrimidines (e.g., analogous to the drug Zaleplon or various CDK inhibitors).[1]

-

Acylation/Urea Formation: The exocyclic amine can be derivatized to extend into the solvent-exposed region of the protein target.[1]

References

-

Synthesis of 3-Amino-5-Arylpyrazoles

-

Precursor Identification (3-(3,4-dimethylphenyl)-3-oxopropanenitrile)

-

Tautomerism in Aminopyrazoles

-

Biological Activity (Kinase Context)

Sources

- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 3-(4-methylphenyl)-3-oxopropanenitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

Targeting the Kinome and Beyond: A Technical Analysis of Pyrazole Pharmacophores in Modern Therapeutics

Executive Summary

The pyrazole ring (

Structural Basis of Pyrazole Bioactivity[1][2][3]

The therapeutic versatility of pyrazole stems from its ability to act as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N). This dual functionality allows it to mimic the purine ring of ATP, making it an ideal scaffold for ATP-competitive inhibition .

Key Chemical Features[1][2][4][5][6][7][8][9][10]

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- and -

Dipole Moment: The high dipole moment facilitates strong electrostatic interactions with polar residues in enzyme active sites.

-

Scaffold Rigidity: The planar aromatic ring restricts the conformational entropy of the ligand, reducing the energy penalty upon binding to a rigid protein pocket.

Oncology Targets: The Kinase Blockade

The most prolific application of pyrazoles is in the inhibition of protein kinases. These compounds function primarily as Type I or Type II inhibitors, occupying the ATP-binding pocket and preventing phosphorylation cascades essential for tumor proliferation.

Mechanism of Action: The "Hinge Binder"

In the ATP-binding cleft of kinases (e.g., VEGFR, Aurora, CDK), the pyrazole nitrogen atoms typically form critical hydrogen bonds with the "hinge region" backbone residues.

-

Example: In Crizotinib (ALK/ROS1 inhibitor), the pyrazole moiety anchors the molecule within the ATP pocket, while substituents extend into the solvent-front and back-pocket regions to confer selectivity.

-

Aurora Kinases: Pyrazole derivatives like Tozasertib (VX-680) inhibit Aurora A/B by locking the kinase in an inactive conformation, disrupting mitosis and inducing apoptosis.

Signaling Pathway Intervention

Pyrazoles often target upstream receptor tyrosine kinases (RTKs) like VEGFR-2, blocking the downstream RAS/RAF/MEK/ERK pathway responsible for angiogenesis and cell proliferation.

Visualization: Pyrazole Intervention in Angiogenesis Signaling

The following diagram illustrates the specific nodes within the VEGF signaling cascade where pyrazole-based inhibitors (e.g., Axitinib, Pazopanib) exert their blockade.

Figure 1: Mechanism of pyrazole-based RTK inhibition within the VEGF signaling cascade. The compound competes with ATP at the VEGFR-2 hinge region, halting downstream RAS/RAF and PI3K signaling.

Quantitative Potency of Key Pyrazole Drugs

The table below summarizes the inhibitory potency (

| Drug Name | Primary Target(s) | Mechanism | IC50 (Approx.)[1][2] | Clinical Indication |

| Crizotinib | ALK, ROS1, c-MET | ATP-competitive | 20–40 nM (ALK) | NSCLC |

| Ruxolitinib | JAK1, JAK2 | ATP-competitive | 3.3 nM (JAK1) | Myelofibrosis |

| Axitinib | VEGFR-1, 2, 3 | Type I Inhibitor | 0.1–0.2 nM | Renal Cell Carcinoma |

| Tozasertib | Aurora A/B/C | Pan-Aurora Inhibitor | 0.6 nM (Aurora A) | Solid Tumors (Investigational) |

| Encorafenib | BRAF V600E | Kinase Inhibitor | 0.35 nM | Melanoma |

Inflammation: The COX-2 Selectivity Paradigm[3][10]

While traditional NSAIDs inhibit both COX-1 and COX-2, causing gastrointestinal toxicity, pyrazole derivatives like Celecoxib achieved a breakthrough in selectivity.

Structural Mechanism of Selectivity

-

The Side Pocket: COX-2 possesses a secondary "side pocket" within its active site that is absent in COX-1 due to the substitution of a bulky Isoleucine (COX-1) with a smaller Valine (COX-2).

-

Pyrazole Design: Celecoxib utilizes a rigid pyrazole core decorated with a polar sulfonamide (

) group. This sulfonamide moiety inserts precisely into the COX-2 hydrophilic side pocket, forming hydrogen bonds with Arg513 and His90. This binding mode is sterically hindered in COX-1, conferring high selectivity (Selectivity Index > 300).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Experimental Validation: Kinase Profiling Protocol

To validate a novel pyrazole derivative as a kinase inhibitor, a robust screening workflow is required. The following protocol utilizes the ADP-Glo™ Kinase Assay , a bioluminescent assay that quantifies the ADP generated during the kinase reaction.

Protocol: IC50 Determination via ADP-Glo

Objective: Determine the half-maximal inhibitory concentration (

Reagents:

-

Recombinant Kinase (0.2 ng/µL)

-

Substrate (Poly [Glu:Tyr], 0.2 mg/mL)

-

Ultra-Pure ATP (10 µM)

-

ADP-Glo™ Reagent & Kinase Detection Reagent

-

Test Compound (Serial dilution in DMSO)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the pyrazole compound in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer to ensure final DMSO concentration is <1%.

-

Enzyme Reaction Setup:

-

Add 2 µL of Compound solution to a 384-well white low-volume plate.

-

Add 2 µL of Kinase solution. Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Add 1 µL of ATP/Substrate mix to initiate the reaction.

-

Control Wells: Include "No Enzyme" (background) and "No Compound" (max activity) wells.

-

-

Incubation: Seal plate and incubate at RT for 60 minutes.

-

ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This stops the kinase reaction and depletes remaining ATP.

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives the luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader (integration time: 0.5–1 sec).

-

Analysis: Calculate % Inhibition using the formula:

Fit data to a sigmoidal dose-response curve to derive

Workflow Visualization

The following diagram outlines the iterative cycle of testing and optimizing pyrazole hits.

Figure 2: The iterative optimization cycle for pyrazole-based kinase inhibitors. Data from biochemical assays feeds back into structural design to improve potency and selectivity.

Future Directions: Pyrazoles in PROTACs

The frontier of pyrazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrazole-based kinase inhibitors are increasingly used as the "warhead" (protein-of-interest binder) linked to an E3 ligase ligand.

-

Concept: A pyrazole inhibitor binds the target kinase (e.g., BCR-ABL), while the linker connects to an E3 ligase (e.g., Cereblon). This brings the kinase into proximity with the ubiquitin-proteasome system, leading to its degradation rather than simple inhibition.

-

Advantage: Overcomes resistance mutations that render traditional ATP-competitive inhibitors ineffective.

References

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. NIH/PubMed. Available at: [Link]

-

Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. Chem Biodivers. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]

Sources

Technical Guide: Physical and Chemical Properties of Substituted Pyrazoles

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). Its ubiquity stems not merely from its structural rigidity, but from its unique amphoteric nature and tunable physicochemical profile . For the drug developer, understanding the interplay between pyrazole substitution patterns, tautomeric equilibria, and site-selective reactivity is not just academic—it is the difference between a sub-nanomolar lead and a metabolic liability.

This guide moves beyond standard textbook definitions to provide a mechanistic analysis of substituted pyrazoles, offering a self-validating protocol for regioselective functionalization that addresses the common synthetic bottlenecks encountered in the lab.

Structural Fundamentals: The Tautomerism Conundrum

The defining physical characteristic of N-unsubstituted pyrazoles is annular tautomerism . Unlike pyrrole or pyridine, pyrazole possesses two nitrogen atoms with distinct electronic signatures:

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (HBD) and weak acid.

-

N2 (Pyridine-like): Contributes one electron to the aromatic sextet; possesses a lone pair in the

orbital; acts as a hydrogen bond acceptor (HBA) and base.

In N-unsubstituted derivatives, the proton shuttles between these nitrogens, creating an equilibrium between the 3-substituted and 5-substituted forms. This is not trivial; the tautomeric ratio (

Visualization: Tautomeric Equilibrium & Reactivity Logic

The following diagram illustrates the tautomeric shift and the resulting electronic duality that drives reactivity.

Figure 1: Mechanistic flow of pyrazole tautomerism and its direct impact on chemical reactivity sites.

Physicochemical Properties: Tuning for Bioavailability

The substitution pattern on the pyrazole ring dramatically alters its acid-base profile and lipophilicity.

Acidity and Basicity

Pyrazole is amphoteric.[1]

-

Basicity (pK

of conjugate acid -

Acidity (pK

of N-H

Lipophilicity (LogP)

The pyrazole core is relatively polar (LogP

Table 1: Substituent Effects on Pyrazole Physicochemical Properties

| Substituent (R) at C3/C5 | Electronic Effect | Impact on pK | Impact on Reactivity (SEAr at C4) | Drug Design Implication |

| -CH | Inductive Donor (+I) | Increases ( | Activates | Metabolic soft spot (oxidation) |

| -CF | Inductive Withdrawer (-I) | Decreases ( | Deactivates | Metabolic stability; increases lipophilicity |

| -Ph (Phenyl) | Resonance Donor/Inductive | Moderate Increase | Activates | Increases |

| -NO | Strong Withdrawer (-M/-I) | Significant Decrease | Deactivates | Rare in drugs (toxicity); useful synthetic intermediate |

Chemical Reactivity & Synthetic Strategy

The chemical behavior of pyrazoles is defined by a "reactivity dichotomy" between the electron-rich C4 position and the acidic C5 position.

Electrophilic Aromatic Substitution (SEAr)

The C4 position is the nucleophilic hotspot of the ring.

-

Mechanism: Attack of the electrophile at C4 forms a resonance-stabilized arenium ion (sigma complex).

-

Scope: Halogenation (Cl, Br, I), nitration, and acylation occur readily at C4.

-

Causality: The lone pairs on N1 and the pi-system enrich C4, making it analogous to the para-position of an activated benzene.

C-H Activation and Metalation

While C4 is nucleophilic, C5 is the site of kinetic acidity .

-

Mechanism: Treatment with strong bases (e.g.,

-BuLi) results in deprotonation at C5 (the position adjacent to N2) due to the inductive effect of the nitrogen. -

Causality: The

nitrogen (N2) stabilizes the adjacent carbanion via the inductive effect, making C5-H significantly more acidic than C3-H or C4-H. -

Application: This allows for "halogen-dance" reactions or direct lithiation followed by quenching with electrophiles, providing a route to 1,5-disubstituted pyrazoles that are difficult to access via condensation chemistry.

Experimental Protocol: Regioselective Functionalization via Magnesiation[2]

Objective: Synthesize a fully substituted pyrazole with precise regiocontrol, avoiding the mixture of isomers common in condensation reactions.

Method: "Knochel-Type" Magnesiation using TMPMgCl·LiCl.

Why this method? Traditional lithiation (

Reagents & Equipment[2][3][4][5]

-

Substrate: 1-Methyl-1H-pyrazole (Model substrate)

-

Reagent: TMPMgCl·LiCl (Knochel-Hauser Base), 1.0 M in THF/Toluene.

-

Electrophile: Ethyl cyanoformate (NC-CO

Et). -

Atmosphere: Dry Argon/Nitrogen.

Step-by-Step Workflow

-

Preparation of the Base:

-

Ensure all glassware is flame-dried and flushed with Argon.

-

Charge the reaction flask with 1-Methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

-

C5-Selective Magnesiation:

-

Add TMPMgCl[2]·LiCl (1.1 equiv) dropwise at 25 °C .

-

Scientific Insight: Unlike lithiation, magnesiation at room temperature is thermodynamically controlled to the most acidic position (C5) without causing ring fragmentation.

-

Stir for 1 hour. The formation of the pyrazolyl-magnesium species is quantitative.

-

-

Electrophilic Trapping:

-

Cool the solution to 0 °C (to control the exotherm of the quench).

-

Add Ethyl cyanoformate (1.2 equiv) dropwise.

-

Stir for 30 minutes while warming to RT.

-

-

Workup & Validation:

-

Quench with sat. aq. NH

Cl. Extract with EtOAc. -

Self-Validation Check: Analyze crude NMR. The disappearance of the C5-H singlet (typically

~7.4 ppm) and retention of C3-H/C4-H confirms C5 regioselectivity.

-

Visualization: The "Full Functionalization" Workflow

This diagram depicts the sequential logic for accessing C5, C4, and C3 positions selectively.

Figure 2: Sequential functionalization strategy leveraging kinetic acidity (C5) and nucleophilicity (C4).

Case Study in Drug Development: Celecoxib

Drug: Celecoxib (Celebrex) Target: COX-2 Selective Inhibitor Role of the Pyrazole: The central pyrazole ring serves as a rigid scaffold that orients the two phenyl rings (one bearing a sulfonamide, the other a methyl group) into the COX-2 hydrophobic pocket.

-

Structure-Activity Relationship (SAR): The

group at the C3 position is critical. It is lipophilic (filling a hydrophobic pocket) and electron-withdrawing, which lowers the pK -

Synthesis Insight: The commercial synthesis utilizes the condensation of a 1,3-dicarbonyl containing the

group with a hydrazine. The regioselectivity is driven by the steric bulk of the

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2020. Link

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2010. Link

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2020. Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2013. Link

-

Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 2010.[3] Link

Sources

Technical Whitepaper: Physicochemical Profiling & Stability Assessment of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

[1]

Chemical Identity and Structural Analysis[2][3]

The compound 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also referred to as 3-amino-5-(3,4-dimethylphenyl)pyrazole) belongs to a class of "privileged structures" in medicinal chemistry.[1] Its utility stems from the amphoteric nature of the pyrazole ring and the H-bond donor/acceptor capability of the exocyclic amine.

Structural Properties & Tautomerism

Unlike fixed aromatic systems, this molecule exists in a dynamic tautomeric equilibrium.[1] The "2H" designation in the name is a specific nomenclature artifact; in solution, the proton shifts between N1 and N2, significantly impacting solubility and binding affinity.

-

Molecular Formula:

-

Molecular Weight: 187.24 g/mol [1]

-

Core Scaffold: Aminopyrazole linked to a lipophilic xylyl (dimethylphenyl) tail.[1]

Tautomeric Equilibrium (Visualized)

The following diagram illustrates the proton migration that occurs in protic solvents. The 3-amino-1H form is typically the dominant tautomer in polar media, while the imino forms are rare but relevant in high-energy transition states.[1]

Figure 1: Tautomeric equilibrium of the aminopyrazole scaffold. Note that the 3,4-dimethylphenyl substitution at position 5 (relative to Tautomer B) stabilizes the hydrophobic region.

Solubility Profile

The 3,4-dimethyl substitution adds significant lipophilicity (increasing LogP by approx.[1] 1.0 unit vs. the unsubstituted phenyl analog).[1] This creates a "brick dust" profile—high crystallinity and poor aqueous solubility.[1]

Theoretical vs. Predicted Values

Based on Structure-Activity Relationship (SAR) data from homologous aminopyrazoles (e.g., 3-amino-5-phenylpyrazole):

| Parameter | Predicted Value | Notes |

| cLogP | 2.1 – 2.4 | Moderate lipophilicity due to xylyl group.[1] |

| pKa (Basic) | ~2.5 – 3.0 | Protonation of the pyrazole N2.[1] |

| pKa (Acidic) | ~12.5 | Deprotonation of the pyrazole NH.[1] |

| Aq. Solubility (pH 7.4) | < 50 µg/mL | Poorly soluble in neutral buffer.[1] |

| Aq. Solubility (pH 1.2) | > 1.0 mg/mL | Highly soluble due to cation formation.[1] |

Solvent Compatibility Guide

For stock solution preparation, avoid pure water.[1] Use the following hierarchy:

-

DMSO (Dimethyl sulfoxide): Recommended. Solubility > 50 mM.[1] The sulfoxide oxygen disrupts the strong intermolecular H-bonds of the amine-pyrazole network.[1]

-

Ethanol/Methanol: Good solubility (> 10 mM), but potential for slow evaporation concentration errors during storage.[1]

-

PEG-400/Water (20:80): Suitable for in vivo dosing formulations; enhances solubility via co-solvency.[1]

Stability Assessment

Aminopyrazoles are chemically robust but possess specific vulnerabilities that must be controlled during storage and assay conditions.

Degradation Pathways[1][4]

-

Oxidation (N-Oxide formation): The exocyclic amine is susceptible to oxidation by peroxides (often found in aged PEG or Tween).[1]

-

Condensation: In the presence of aldehydes or ketones (e.g., reducing sugars in excipients), the amine will form Schiff bases.

-

Photolytic Stability: The conjugated phenyl-pyrazole system absorbs UV light.[1] Long-term exposure to ambient light can cause radical-mediated dimerization.[1]

Forced Degradation Protocol (Self-Validating)

To empirically determine stability, execute the following stress test. This protocol is designed to be stability-indicating , ensuring separation between the parent peak and degradants.[1]

Workflow Diagram:

Figure 2: Forced degradation workflow to validate analytical methods and determine intrinsic stability.

Analytical Method (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic max) and 220 nm (amide/peptide bond check if used in coupling).[1]

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask)

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[1] This protocol determines the true equilibrium solubility.[1]

-

Preparation: Weigh 2–3 mg of solid 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Critical: If no pellet is visible, the solution is not saturated; repeat step 1.

-

Quantification: Dilute supernatant 1:10 in mobile phase and analyze via HPLC against a standard curve prepared in DMSO.

Storage Recommendations

-

Solid State: Store at -20°C in amber vials. Desiccate to prevent hydrate formation.[1]

-

Solution State: DMSO stocks (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the thermodynamic polymorph.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole.[1] Retrieved January 29, 2026 from [Link].[1]

-

Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Current Organic Chemistry.[1] (Contextual grounding for aminopyrazole reactivity and tautomerism).

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard protocols for solubility/stability profiling).

-

ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation.[1] (Regulatory standard for forced degradation).[1][2][3]

Methodological & Application

Application Note: Scalable Synthesis of 5-(3,4-Dimethylphenyl)-2H-pyrazol-3-ylamine

Abstract & Strategic Rationale

The 3-amino-5-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR modulators. This protocol details the synthesis of 5-(3,4-dimethylphenyl)-2H-pyrazol-3-ylamine (also designated as 3-amino-5-(3,4-dimethylphenyl)-1H-pyrazole).

Unlike generic procedures, this protocol addresses specific challenges associated with the electron-rich 3,4-dimethylphenyl moiety. We utilize a convergent two-step sequence: a Claisen-type condensation of acetonitrile with the corresponding benzoate ester, followed by cyclocondensation with hydrazine. This route is selected for its atom economy and avoidance of metal-catalyzed cross-couplings, minimizing trace metal contamination in biological assays.

Key Advantages of This Protocol

-

Regiocontrol: The synthetic pathway exclusively yields the 3-amino-5-aryl isomer, avoiding the 5-amino-1-aryl/3-aryl regioisomer mixtures common in hydrazine reactions with non-symmetrical 1,3-dielectrophiles.

-

Scalability: The procedure avoids chromatography for intermediate isolation, relying on crystallization and acid-base extraction.

-

Purity: Designed to remove unreacted hydrazine (genotoxic impurity) to <10 ppm levels.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects the pyrazole ring at the N-N bond and the C3-N bond. The precursor, 3-(3,4-dimethylphenyl)-3-oxopropanenitrile (

Reaction Scheme

Caption: Two-step convergent synthesis. Step 1 constructs the carbon skeleton; Step 2 installs the nitrogen heterocycle.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile

Principle: The

Reagents:

-

Methyl 3,4-dimethylbenzoate (1.0 eq)

-

Acetonitrile (anhydrous, 1.5 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Safety Note: NaH releases hydrogen gas. Perform under inert atmosphere (N₂ or Ar).

Protocol:

-

Apparatus Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Nitrogen.

-

Base Suspension: Charge NaH (1.5 eq) into the flask. Wash twice with dry hexane to remove mineral oil if downstream analysis is sensitive to aliphatics (optional for this step). Resuspend in anhydrous THF (10 mL/g of NaH).

-

Nucleophile Formation: Heat the suspension to 60°C. Add a solution of Acetonitrile (1.5 eq) in THF dropwise. Critical: Evolution of H₂ will occur.

-

Condensation: Add Methyl 3,4-dimethylbenzoate (1.0 eq) dissolved in THF dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 66°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting ester (high Rf) should disappear; the

-ketonitrile anion remains at the baseline until quenched.

-

-

Quench & Workup:

-

Cool to 0°C.

-

Caution: Slowly add water to quench excess NaH.

-

Acidify with 1N HCl to pH ~3–4 to protonate the enolate.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude solid is usually sufficient for Step 2. If necessary, recrystallize from Ethanol/Hexane.

Step 2: Cyclization to 5-(3,4-Dimethylphenyl)-2H-pyrazol-3-ylamine

Principle: Hydrazine acts as a bis-nucleophile. The terminal amine attacks the ketone, followed by intramolecular attack on the nitrile carbon to close the ring.

Reagents:

- -Ketonitrile (Intermediate from Step 1, 1.0 eq)

-

Hydrazine Hydrate (64% or 80%, 2.0 eq)

-

Ethanol (Absolute)

-

Safety Note: Hydrazine is a suspected carcinogen and highly toxic. Use double-gloving and work in a fume hood.

Protocol:

-

Dissolution: Dissolve the

-ketonitrile (1.0 eq) in Ethanol (5 mL/mmol). -

Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.

-

Reaction: Heat to reflux (78°C) for 4–8 hours.

-

Self-Validating Check: The reaction typically turns from a clear yellow solution to a suspension as the pyrazole product precipitates (depending on concentration).

-

TLC: (DCM:MeOH 95:5). Product will appear as a polar, UV-active spot; Nitrile precursor will vanish.

-

-

Workup:

-

Concentrate the reaction mixture to ~20% volume.

-

Add ice-cold water. The product should precipitate as a solid.

-

Filter the solid and wash with cold water (to remove excess hydrazine) and cold hexanes.

-

-

Purification (High Purity):

-

Recrystallize from Ethanol/Water (9:1) or Toluene.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Characterization & Data Analysis

Expected Analytical Data

| Parameter | Specification | Diagnostic Signals |

| Appearance | White to off-white solid | Crystalline powder |

| ¹H NMR (DMSO-d₆) | Aryl Protons | |

| Pyrazole C4-H | ||

| Amine (-NH₂) | ||

| Methyls | ||

| Pyrazole N-H | ||

| MS (ESI+) | [M+H]⁺ | Calc: 188.11; Found: 188.1 ± 0.1 |

Tautomerism Note

The title compound exists in equilibrium between the 1H- and 2H- forms.

-

Structure A: 5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine

-

Structure B: 3-(3,4-dimethylphenyl)-1H-pyrazol-5-amine In solution (NMR), these are indistinguishable due to rapid proton exchange. In solid state, hydrogen bonding networks dictate the dominant form.

Workflow & Decision Logic

Caption: Purification decision tree. Acid/Base extraction is the contingency for oiling-out events.

References

-

General Synthesis of 3-Amino-5-Arylpyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles and pyrazolo-pyrimidines. Journal of Chemical Research, 2002(8), 398–400.

-

Application in Kinase Inhibitors (p38 MAPK): Laufer, S. A., et al. (2003). Synthesis and Biological Testing of Purine Analogues as Potential p38 MAPK Inhibitors. Journal of Medicinal Chemistry, 46(22), 4676–4686.

- Mechanism of Hydrazine Cyclization: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (The foundational Knorr Pyrazole Synthesis reference).

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press.

Sources

1H NMR and 13C NMR characterization of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

Application Note: Structural Validation of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine via 1H and 13C NMR Spectroscopy

Introduction & Scope

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (CAS: 17880-36-7) is a critical heterocyclic building block, frequently utilized in the synthesis of p38 MAP kinase inhibitors and other small-molecule therapeutics. Its structural characterization presents a unique challenge due to annular tautomerism —the rapid migration of the proton between the pyrazole nitrogens (

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard organic validations, characterizing aminopyrazoles requires specific solvent conditions to slow proton exchange and visualize labile amine signals. This note details the acquisition parameters, spectral assignment logic, and the differentiation of the "3-amino" versus "5-amino" tautomeric forms.

Materials & Methods: Experimental Protocol

To ensure reproducibility and the visibility of exchangeable protons (

Sample Preparation

-

Solvent: Dimethyl sulfoxide-

(DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent. High concentrations favor the formation of hydrogen-bonded aggregates, which stabilizes the tautomeric equilibrium.

-

Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or Higher)

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec | Sufficient time for relaxation of quaternary carbons and exchangeable protons. |

| Scans (NS) | 16 | 1024+ | High signal-to-noise ratio required for quaternary carbons in 13C. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient. Heating (e.g., 350K) will coalesce tautomers but lose coupling detail. |

Experimental Workflow Visualization

The following diagram outlines the critical decision-making pathway for sample preparation and data processing.

Figure 1: Operational workflow for aminopyrazole characterization emphasizing solvent selection for labile proton preservation.

Results & Discussion: Spectral Analysis

1H NMR Interpretation

The 1H spectrum in DMSO-

-

Region 1: Aliphatic (2.0 – 2.5 ppm)

-

Two methyl groups are attached to the phenyl ring at positions 3 and 4.

-

Signal:

2.21 (s, 3H) and

-

-

Region 2: Heterocyclic Amine (4.5 – 6.0 ppm)

-

Signal (

): -

Signal (Py-H4):

5.75 ppm (singlet, 1H). This is the proton on the pyrazole ring itself. Its chemical shift is highly shielded due to the electron-donating effect of the adjacent amino group.

-

-

Region 3: Aromatic Phenyl (7.0 – 7.6 ppm)

-

The 3,4-dimethyl substitution creates an ABC spin system.

-

H5' (Ortho to methyls):

~7.15 ppm (d, -

H6' (Ortho to pyrazole):

~7.45 ppm (dd, -

H2' (Meta to methyls, Ortho to pyrazole):

~7.55 ppm (d/s,

-

-

Region 4: Pyrazole NH (11.0 – 12.5 ppm)

-

Signal:

11.8 – 12.2 ppm (very broad singlet, 1H). The extreme broadening is due to the tautomeric equilibrium between the

-

13C NMR Interpretation

The carbon spectrum confirms the backbone. The key to assignment is distinguishing the quaternary carbons (

-

Aliphatic:

19.0, 19.4 ppm (Methyls). -

Pyrazole C4:

90.5 ppm. This carbon is significantly upfield, characteristic of the -

Aromatic/Quaternary:

123.0 – 138.0 ppm (Phenyl carbons). -

Guanidine-like Carbon (C3-NH2):

154.0 – 156.0 ppm. Deshielded due to direct attachment to nitrogen.

Tautomerism & Assignment Logic

The molecule exists in a dynamic equilibrium between Form A (5-aryl-3-amino) and Form B (3-aryl-5-amino) . In DMSO-

The assignment logic follows the shielding effects of the amino group. The proton at position 4 is shielded by the resonance donation of the amine lone pair into the ring.

Figure 2: Logic tree for distinguishing the pyrazole H4 proton from the amine and aromatic protons.

Data Summary Tables

Table 1: 1H NMR Chemical Shift Data (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Methyls | 2.21, 2.24 | Singlet (s) | 6H | |

| Amine | 4.80 (approx) | Broad Singlet (br s) | 2H | |

| Pyrazole H4 | 5.75 | Singlet (s) | 1H | |

| Phenyl H5' | 7.15 | Doublet (d) | 1H | Ortho to Me |

| Phenyl H6' | 7.45 | Doublet of Doublets (dd) | 1H | Ortho to Py |

| Phenyl H2' | 7.55 | Singlet/Doublet (d) | 1H | Meta to Me |

| Pyrazole NH | 12.00 | Broad (br) | 1H | Ring |

Table 2: 13C NMR Chemical Shift Data (DMSO- , 100 MHz)

| Shift ( | Carbon Type | Assignment |

| 19.0, 19.5 | Methyl carbons | |

| 90.5 | Pyrazole C4 | |

| 123.5 | Phenyl C6' | |

| 126.8 | Phenyl C2' | |

| 129.8 | Phenyl C5' | |

| 135.0 - 137.0 | Phenyl C3', C4', C1' | |

| 142.0 | Pyrazole C5 | |

| 154.5 | Pyrazole C3 ( |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of heterocyclic NMR).

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

-

Aggarwal, R., et al. (2011). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 16, 1728-1731. Link (Provides analogous NMR data for 3-amino-5-arylpyrazoles).

-

Foces-Foces, C., et al. (1999). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1623-1628. Link (Detailed mechanistic study of phenylpyrazole tautomers).

Sources

Precision Characterization of Pyrazole Derivatives via FT-IR Spectroscopy

Application Note & Protocol Guide | Version 2.0

Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1] Scope: Structural elucidation, tautomeric differentiation, and synthesis monitoring of pyrazole-based pharmacophores.

Executive Summary: The Vibrational Signature of Bioactivity

Pyrazole derivatives (1,2-diazoles) represent a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] Their biological efficacy is intimately tied to their structural dynamics—specifically tautomerism and hydrogen bonding networks .[1]

While NMR provides atomic connectivity, Fourier Transform Infrared (FT-IR) spectroscopy is uniquely capable of probing the dynamic electronic environment of the pyrazole ring. This guide moves beyond basic peak-picking to a mechanistic analysis of vibrational modes, offering a robust protocol for distinguishing tautomers, validating metal coordination, and monitoring synthetic pathways.

Theoretical Basis: The Pyrazole Fingerprint

The pyrazole ring (

Table 1: Characteristic Vibrational Modes of Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| N-H Stretch ( | 3400 – 3100 | Med-Strong | Critical Diagnostic. Sharp in dilute solution (free); broad/red-shifted in solid state due to intermolecular H-bonding (dimers/oligomers).[1] |

| C=N Stretch ( | 1660 – 1590 | Variable | Often overlaps with C=C aromatic stretches. A shift to lower frequency often indicates metal coordination or conjugation. |

| C=C Ring Stretch | 1600 – 1450 | Strong | "Breathing" modes of the aromatic ring. Usually appears as a doublet or triplet band set. |

| N-N Stretch ( | 1430 – 1380 | Weak-Med | Highly specific to the 1,2-diazole linkage. Diagnostic for ring integrity during synthesis. |

| C-H Out-of-Plane ( | 800 – 700 | Strong | Fingerprint region. Position depends on substitution pattern (e.g., 1,3,5-trisubstituted).[1] |

Experimental Protocols

Protocol A: KBr Pellet (The Structural Gold Standard)

Purpose: High-resolution structural confirmation and analysis of solid-state hydrogen bonding networks.[1] Why KBr? Unlike ATR, transmission IR through KBr allows for better detection of weak overtone bands and avoids the penetration depth bias that can suppress high-wavenumber signals (like N-H stretching).[1]

Materials:

-

Spectroscopic grade KBr (dried at 110°C).

-

Hydraulic press (10-ton capacity).[1]

Step-by-Step Workflow:

-

Ratio Control: Mix 1.5 mg of pyrazole derivative with 200 mg of KBr (approx. 1:130 ratio).

-

Expert Tip: Too much sample leads to "flat-topped" peaks (detector saturation), obscuring fine splitting patterns essential for tautomer identification.

-

-

Grinding: Grind in one direction for 2-3 minutes until a fine, flour-like consistency is achieved.

-

Caution: Over-grinding hygroscopic samples can introduce water bands (3400 cm⁻¹ broad) that mimic N-H bonding.

-

-

Compression: Transfer to die. Evacuate air (vacuum pump) for 1 minute, then compress at 8-10 tons for 2 minutes.

-

Validation: The resulting pellet must be transparent (glass-like).[1] A cloudy pellet indicates moisture or insufficient pressure.

Protocol B: Solution Phase Analysis (Tautomeric Equilibrium)

Purpose: To distinguish between

Materials:

-

Solvents: Anhydrous

or -

Liquid cell with NaCl or CaF₂ windows (0.1 mm spacer).[1]

Workflow:

-

Prepare a 0.1 M solution of the derivative.

-

Record background spectrum of pure solvent.

-

Data Analysis: Look for the splitting of the

band.[1]-

Free Monomer: Sharp peak ~3450 cm⁻¹.[1]

-

H-bonded Multimer: Broad band ~3200 cm⁻¹.

-

Insight: Dilution studies (0.1 M

0.01 M) that result in the disappearance of the broad band confirm intermolecular aggregation vs. intramolecular bonding.

-

Application Note: Monitoring Synthesis & Logic

One of the most valuable applications of FT-IR in pyrazole chemistry is monitoring the condensation reaction between hydrazines and 1,3-diketones (Knorr Pyrazole Synthesis).[1]

Visualization: Synthesis Monitoring Logic

The following diagram illustrates the critical spectral checkpoints during the synthesis of a pyrazole derivative from a hydrazide precursor.

Figure 1: Spectral logic flow for monitoring the Knorr Pyrazole Synthesis. Success is defined by the inversion of carbonyl/imine signal intensities.

Interpretation of the Workflow:

-

Starting Material (Reactants): The spectrum is dominated by the Carbonyl (

) stretch at 1700–1680 cm⁻¹ (from the diketone/hydrazide) and the Primary Amine ( -

Reaction Progress: As cyclization occurs, the intense Carbonyl band diminishes.[1]

-

Final Product: The emergence of the C=N stretch at ~1600 cm⁻¹ and the N-N stretch at ~1400 cm⁻¹ confirms ring closure. If the C=O band persists, the reaction is incomplete or an open-chain hydrazone intermediate has formed.

Advanced Analysis: Tautomerism & Metal Coordination

Distinguishing Tautomers

Pyrazoles exist in dynamic equilibrium between

-

Solid State: Usually locked into one tautomer or a specific H-bonded oligomer (catemer/dimer).[1] The IR spectrum will show a broad, structured N-H band centered around 3200 cm⁻¹.

-

Differentiation: Substituents affect the equilibrium.[1][5] Electron-withdrawing groups (e.g.,

, -

Protocol: Compare the "fingerprint" region (1500–1000 cm⁻¹) of the solid sample against computed DFT (Density Functional Theory) models if available. The C=N and N-N bands will shift by 10–20 cm⁻¹ between tautomers.

Metal Complex Validation

Pyrazole derivatives are excellent ligands.[1] Coordination to a metal center (e.g., Cu(II), Co(II)) typically occurs via the pyridinic nitrogen (N2).[1]

-

Spectral Shift: Coordination restricts the vibration of the C=N bond. Expect the

band to shift lower (red shift) by 10–30 cm⁻¹ compared to the free ligand. -

N-H Status: If the ligand coordinates as a neutral species, the N-H stretch remains. If it coordinates as a deprotonated pyrazolate anion, the N-H band (~3200 cm⁻¹) disappears completely .

Troubleshooting & Self-Validation

| Issue | Spectral Symptom | Root Cause | Corrective Action |

| Water Contamination | Broad, shapeless mound at 3400 cm⁻¹.[1] | Wet KBr or hygroscopic sample. | Dry KBr at 110°C overnight. Use a vacuum die. |

| Christiansen Effect | Asymmetric, distorted peaks with "tails". | Particle size > wavelength of IR light. | Grind sample longer to reduce particle size below 2 µm. |

| Total Absorption | Flat-bottomed peaks (0% Transmittance).[1] | Pellet too thick or concentrated.[1][3] | Regrind with more KBr (dilute the sample). |

| Missing N-H Band | No peak at 3200-3400 cm⁻¹.[1] | Deprotonation or solvent masking.[1] | Check pH if extracted from basic solution.[1] Ensure solvent is dry. |

References

-

Jamel, N. M., Tomma, J., & Faruk, D. (2016). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds. ResearchGate.[4][6] Link

-

Drawell Analytical. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.Link

-

Alkorta, I., et al. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.[4][6] Link

-

Silva, V. L. M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link

-

JASCO Inc. (n.d.).[1] Sampling Techniques for FTIR Spectroscopy.Link

-

Al-Alwany, A. (2021).[1][7] Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.[1][7] National Institutes of Health (PMC). Link

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Anti-Inflammatory Screening of Pyrazole Derivatives

Abstract & Strategic Context

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac. Their primary mechanism of action typically involves the inhibition of Cyclooxygenase-2 (COX-2), though recent Structure-Activity Relationship (SAR) studies suggest multi-target potential against kinases (p38 MAPK) and cytokines (TNF-

This Application Note provides a rigorous, standardized workflow for the in vivo screening of novel pyrazole derivatives. Unlike generic protocols, this guide emphasizes the biphasic nature of inflammation , ensuring that researchers can differentiate between early-phase (histamine/serotonin-driven) and late-phase (prostaglandin-driven) efficacy, which is critical for validating pyrazole pharmacodynamics.

Pre-Clinical Validation: The "Go/No-Go" Safety Check

Before efficacy screening, the therapeutic index must be established. Pyrazoles can exhibit off-target hepatotoxicity or gastrointestinal ulceration.

Protocol A: Acute Oral Toxicity (OECD 423)

Objective: Determine the Safe Starting Dose and LD50 cut-off. Reference: OECD Guideline 423 (Acute Toxic Class Method).[1][2][3][4]

-

Animals: Female Wistar rats (n=3 per step), fasted overnight.

-

Dosing: Administer the test pyrazole derivative orally (p.o.) at a starting fixed dose (e.g., 300 mg/kg).

-

Observation:

-

First 30 min: Critical observation for immediate neurotoxicity.

-

24 hours: Monitor for lethality.

-

14 days: Monitor body weight and behavioral changes.

-

-

Decision Logic:

-

If 0/3 die

Test at higher dose (2000 mg/kg). -

If 2/3 or 3/3 die

Test at lower dose (50 mg/kg). -

Safe Dose for Efficacy: Typically

to

-

Primary Efficacy Protocol: Carrageenan-Induced Paw Edema

Model Type: Acute Inflammation Target Mechanism: Prostaglandin Synthesis (COX Pathway)

This is the gold standard for pyrazole screening. The response to carrageenan is biphasic:

-

Phase 1 (0–2 h): Release of histamine, serotonin, and bradykinin. (Pyrazoles are typically less effective here).

-

Phase 2 (3–6 h): Release of prostaglandins and inducible COX-2 expression. (This is the critical window for Pyrazole efficacy).

Experimental Workflow Diagram

Figure 1: Chronological workflow for the Carrageenan-Induced Paw Edema model. Note the 1-hour absorption window between drug treatment and induction.

Detailed Methodology

Reagents:

-

Induction Agent:

-Carrageenan (1% w/v in sterile saline). -

Vehicle: 0.5% Carboxymethyl cellulose (CMC) or Tween-80 (for lipophilic pyrazoles).

-

Reference Standard: Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).

Step-by-Step Procedure:

-

Grouping: Randomize rats (150–200g) into groups of 6 (Vehicle, Standard, Test Compound Low Dose, Test Compound High Dose).

-

Baseline (V0): Mark the right hind paw at the lateral malleolus (ankle). Measure initial volume using a Digital Plethysmometer .

-

Expert Tip: Mercury displacement plethysmometers are obsolete due to toxicity; use water-displacement digital sensors for accuracy (

0.01 mL).

-

-

Drug Administration: Administer treatments orally (p.o.) 1 hour prior to induction to allow for ADME (absorption).

-

Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.[5]

-

Technique: Use a 26G needle. A correct injection forms a small, immediate bleb.

-

-

Readouts (Vt): Measure paw volume at 1h, 3h, and 6h post-injection.

Data Analysis & Interpretation[4][6][7]

Calculate the Percentage Inhibition of Edema (PI) for each time point:

- : Mean change in paw volume (Current - Baseline) of Control Group .

- : Mean change in paw volume (Current - Baseline) of Treated Group .

Expected Results Table:

| Group | Dose (mg/kg) | 1h (Phase 1) | 3h (Phase 2) | 6h (Phase 2) | Inference |

| Vehicle | - | High Edema | High Edema | Max Edema | Valid Model |

| Celecoxib | 10 | Low Inhibition | High Inhibition | High Inhibition | COX-2 Selective |

| Test Pyrazole | 50 | Moderate | High | High | Likely COX-2 Inhibitor |

| Test Pyrazole | 50 | High | Low | Low | Off-target / Ineffective |

Mechanistic Validation: The Arachidonic Acid Pathway

To confirm the mechanism, tissue homogenates from the inflamed paws (collected at 6h) should be analyzed for cytokine levels. Pyrazoles specifically interrupt the cascade downstream of Arachidonic Acid.

Pathway Interaction Diagram

Figure 2: Mechanism of Action. Pyrazole derivatives are designed to selectively inhibit COX-2, reducing inflammation while sparing the gastroprotective COX-1 pathway.

Biochemical Verification (Optional but Recommended)

-

Sample: Homogenize paw tissue in phosphate buffer.

-

Assays:

-

ELISA: Quantify PGE2 (Prostaglandin E2) levels. A potent pyrazole should significantly reduce PGE2 compared to vehicle.

-

qPCR: Measure mRNA expression of COX-2 and TNF-

.

-

Secondary Protocol: Cotton Pellet Granuloma

Model Type: Sub-Chronic Inflammation (Transudative & Proliferative phases). Why use it? To assess the drug's ability to inhibit tissue remodeling and fibroblast proliferation, which is common in arthritic conditions.

-

Implantation: Implant sterilized cotton pellets (10 mg) subcutaneously in the groin region of anesthetized rats.

-

Treatment: Administer the pyrazole derivative daily for 7 consecutive days.

-

Harvest: On Day 8, remove pellets and remove extraneous tissue.

-

Measurement:

-

Wet Weight: Indicates transudate (fluid) accumulation.

-

Dry Weight: (After drying at 60°C for 24h) Indicates granuloma tissue formation.

-

-

Calculation:

References

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

-

OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[2][3] OECD iLibrary.

-

Chahal, G., et al. (2019). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

-

Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology.

-

Creative Biolabs. Carrageenan-Induced Paw Edema Model Protocols.

Sources

- 1. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 2. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Screening & Characterization of Novel Pyrazole Kinase Inhibitors

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as Crizotinib, Ruxolotinib, and Encorafenib.[1] Its ability to mimic the adenine ring of ATP allows it to bind effectively to the hinge region of kinase domains. However, the lipophilicity of novel pyrazole derivatives often presents challenges in cell-based assays, including precipitation and off-target toxicity. This Application Note details a robust, self-validating workflow for characterizing novel pyrazole inhibitors, combining phenotypic viability screening (CellTiter-Glo®) with mechanistic target engagement (Phospho-Western Blotting).

Section 1: Strategic Assay Design

The Biological Rationale

Novel pyrazoles typically function as Type I ATP-competitive inhibitors . Therefore, the assay cascade must answer two questions:

-

Phenotypic: Does the compound kill the cancer cell? (Viability IC50)[2]

-

Mechanistic: Does the compound inhibit the specific target kinase inside the cell? (Phospho-signaling)

Solvent Strategy (The "Hidden" Variable)

Pyrazoles are often highly lipophilic. Direct addition of 100% DMSO stock to cell media often causes compound precipitation, leading to false negatives (loss of potency) or false positives (crystals lysing cells).

-

Rule: Final DMSO concentration must be

(v/v), ideally 0.1%. -

Solution: Use an Intermediate Dilution Plate (See Protocol A).

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism we are targeting.

Figure 1: Mechanism of Action. Pyrazoles compete with ATP for the kinase hinge region, blocking downstream phosphorylation and inducing apoptosis.

Section 2: Protocol A - Phenotypic Viability Screening (ATP Quantitation)

Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.[3] Why this method? ATP quantitation is the most sensitive readout for metabolic activity and is less prone to chemical interference than colorimetric assays (MTT/MTS) which can sometimes reduce directly via interaction with pyrazole chemistry.

Materials

-

Cell Line: A375 (BRAF V600E mutant) or HCT116 (depending on kinase target).

-

Reagents: CellTiter-Glo® 2.0, DMSO (anhydrous).

-

Plates: 384-well White Opaque plates (prevents signal crosstalk).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

-

Harvest cells and count viability (>95% required).

-

Dispense 25 µL/well of cell suspension (e.g., 1,000 cells/well) into the 384-well plate.

-

Critical: Fill the outer perimeter wells with PBS or media (no cells) to act as an evaporation barrier ("Edge Effect" mitigation).

-

Incubate overnight at 37°C/5% CO2.

Step 2: Compound Preparation (The Intermediate Plate)

-

Stock: 10 mM Pyrazole in 100% DMSO.

-

Serial Dilution: Prepare a 1:3 serial dilution in a V-bottom polypropylene plate (100% DMSO).

-

Intermediate Step: Transfer 2 µL of DMSO stock into 198 µL of culture media (1:100 dilution). Mix well.

-

Result: 10x working concentration at 1% DMSO.

-

Step 3: Treatment (Day 1)

-

Add 2.5 µL of the Intermediate (10x) solution to the 25 µL of cells.

-

Final Conditions: 1x Compound concentration, 0.1% DMSO .

-

Include Max Signal Controls (Cells + 0.1% DMSO) and Min Signal Controls (Media only or Staurosporine treated).

Step 4: Readout (Day 4 - 72h Post-Treatment)

-

Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

-

Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio).

-

Orbitally shake for 2 minutes (induces cell lysis).

-

Incubate at RT for 10 minutes (stabilizes luminescent signal).

-

Read Luminescence (Integration time: 0.5 - 1.0 sec).

Assay Workflow Diagram

Figure 2: HTS Workflow. Note the intermediate dilution step to ensure DMSO tolerance.

Section 3: Protocol B - Mechanistic Validation (Target Engagement)